molecular formula C10H10ClN5O B1334731 5-amino-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 132269-38-6

5-amino-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B1334731
CAS No.: 132269-38-6
M. Wt: 251.67 g/mol
InChI Key: LZYOKUBZSKOHLP-UHFFFAOYSA-N
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Description

5-amino-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives

Mechanism of Action

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that 5-amino-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide may also interact with various biological targets.

Mode of Action

It is known that similar compounds interact with their targets, leading to changes in cellular processes . It is plausible that this compound operates in a similar manner.

Biochemical Pathways

Compounds with similar structures have been found to influence various biological activities , suggesting that this compound may also affect multiple biochemical pathways.

Pharmacokinetics

Similar compounds have been found to have favorable pharmacokinetic profiles , suggesting that this compound may also have desirable ADME properties that impact its bioavailability.

Result of Action

Similar compounds have been found to exhibit various biological activities , suggesting that this compound may also have diverse molecular and cellular effects.

Action Environment

It is known that environmental factors can significantly impact the action of similar compounds , suggesting that the same may be true for this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Formation of the Triazole Ring:

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced through a nucleophilic substitution reaction, where a suitable chlorobenzyl halide reacts with the triazole intermediate.

    Amination: The amino group can be introduced through a reductive amination reaction, where an appropriate amine reacts with the triazole intermediate in the presence of a reducing agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-amino-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as halides, acids, or bases can be used depending on the type of substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxyl derivatives, while substitution reactions can produce a variety of substituted triazole derivatives.

Scientific Research Applications

5-amino-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.

    Industry: Utilized in the development of new materials, agrochemicals, and other industrial products.

Comparison with Similar Compounds

Similar Compounds

  • 5-amino-1-(4-chlorobenzyl)-1H-pyrazole-4-carboxamide
  • 5-amino-1-(4-chlorobenzyl)-1H-1,2,4-triazole-4-carboxamide
  • 5-amino-1-(4-chlorobenzyl)-1H-1,3,4-oxadiazole-4-carboxamide

Uniqueness

5-amino-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide is unique due to its specific triazole ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-amino-1-[(4-chlorophenyl)methyl]triazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN5O/c11-7-3-1-6(2-4-7)5-16-9(12)8(10(13)17)14-15-16/h1-4H,5,12H2,(H2,13,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZYOKUBZSKOHLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C(=C(N=N2)C(=O)N)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80384673
Record name 5-amino-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80384673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132269-38-6
Record name 5-amino-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80384673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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